4-Imidazolidinecarboxylicacid,2-thioxo-,methylester(9CI)
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Overview
Description
4-Imidazolidinecarboxylicacid,2-thioxo-,methylester(9CI) is a chemical compound with the molecular formula C5H8N2O2S and a molar mass of 160.19 g/mol . This compound is known for its unique structure, which includes an imidazolidine ring and a thioxo group, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Imidazolidinecarboxylicacid,2-thioxo-,methylester(9CI) typically involves the reaction of imidazolidine derivatives with thiocarbonyl compounds under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Imidazolidinecarboxylicacid,2-thioxo-,methylester(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thioxo group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reagents and conditions used .
Scientific Research Applications
4-Imidazolidinecarboxylicacid,2-thioxo-,methylester(9CI) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Imidazolidinecarboxylicacid,2-thioxo-,methylester(9CI) involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4-Imidazolidinecarboxylicacid,2-oxo-,methylester: Similar structure but with an oxo group instead of a thioxo group.
4-Imidazolidinecarboxylicacid,2-thioxo-,ethylester: Similar structure but with an ethyl ester group instead of a methyl ester group.
Uniqueness
4-Imidazolidinecarboxylicacid,2-thioxo-,methylester(9CI) is unique due to its specific combination of an imidazolidine ring and a thioxo group. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C5H8N2O2S |
---|---|
Molecular Weight |
160.20 g/mol |
IUPAC Name |
methyl 2-sulfanylideneimidazolidine-4-carboxylate |
InChI |
InChI=1S/C5H8N2O2S/c1-9-4(8)3-2-6-5(10)7-3/h3H,2H2,1H3,(H2,6,7,10) |
InChI Key |
ONDKLSWHIXSPBQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CNC(=S)N1 |
Origin of Product |
United States |
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